Cas no 881995-69-3 (methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate)

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate structure
881995-69-3 structure
Product name:methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
CAS No:881995-69-3
MF:C11H12F3NO2
MW:247.213693618774
MDL:MFCD26127272
CID:841867
PubChem ID:49784072

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, b-amino-2,4,5-trifluoro-, methyl ester, (bR)-
    • (R)-Sitagliptin Methyl-Ester Impurity
    • METHYL (3R)-3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTANOATE
    • Methyl (βR)-β-amino-2,4,5-trifluorobenzenebutanoate (ACI)
    • (3R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • (r)-methyl3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • SCHEMBL743042
    • AWFWTEYDIPQVSG-SSDOTTSWSA-N
    • Benzenebutanoic acid, beta-amino-2,4,5-trifluoro-, methyl ester, (betaR)-
    • EN300-842335
    • UNII-Z5P7N9X4XU
    • Benzenebutanoicacid,b-aMino-2,4,5-trifluoro-,Methylester,(Br)
    • I12078
    • AS-83391
    • Methyl (betaR)-beta-amino-2,4,5-trifluorobenzenebutanoate
    • AKOS030525021
    • CS-0165426
    • (R)-Sitagliptin methyl ester
    • METHYL (.BETA.R)-.BETA.-AMINO-2,4,5-TRIFLUOROBENZENEBUTANOATE
    • Z5P7N9X4XU
    • 881995-69-3
    • (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate? (Sitagliptin Impurity pound(c)
    • Benzenebutanoicacid,b-aMino-2,4,5-trifluoro-,Methylester,(bR)-
    • BENZENEBUTANOIC ACID, .BETA.-AMINO-2,4,5-TRIFLUORO-, METHYL ESTER, (.BETA.R)-
    • Methyl(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
    • MDL: MFCD26127272
    • Inchi: 1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3/t7-/m1/s1
    • InChI Key: AWFWTEYDIPQVSG-SSDOTTSWSA-N
    • SMILES: C(C1C=C(F)C(F)=CC=1F)[C@@H](N)CC(=O)OC

Computed Properties

  • Exact Mass: 247.08201311g/mol
  • Monoisotopic Mass: 247.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 1.4

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Security Information

  • Storage Condition:(BD628318)

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-842335-0.5g
methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
881995-69-3 95%
0.5g
$410.0 2024-05-21
1PlusChem
1P00H337-250mg
Benzenebutanoicacid,b-aMino-2,4,5-trifluoro-,Methylester,(bR)-
881995-69-3 95%
250mg
$281.00 2024-04-20
Enamine
EN300-842335-10g
methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
881995-69-3
10g
$1839.0 2023-09-02
Enamine
EN300-842335-2.5g
methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
881995-69-3 95%
2.5g
$838.0 2024-05-21
Enamine
EN300-842335-0.1g
methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
881995-69-3 95%
0.1g
$376.0 2024-05-21
A2B Chem LLC
AH96355-250mg
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
881995-69-3 95%
250mg
$121.00 2024-04-19
Enamine
EN300-842335-5g
methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
881995-69-3
5g
$1240.0 2023-09-02
Enamine
EN300-842335-1.0g
methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
881995-69-3 95%
1.0g
$428.0 2024-05-21
1PlusChem
1P00H337-25mg
Benzenebutanoicacid,b-aMino-2,4,5-trifluoro-,Methylester,(bR)-
881995-69-3 95%
25mg
$175.00 2024-04-20
A2B Chem LLC
AH96355-100mg
(R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
881995-69-3 95%
100mg
$72.00 2024-04-19

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water ,  Trichlorosilane Catalysts: 2-Piperidinecarboxamide, N-[(1S,2R)-2-[(ethenyldimethylsilyl)oxy]-1,2-diphenylet… Solvents: Dichloromethane ;  -30 °C; 36 h, -30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Organocatalytic asymmetric reduction of N-unsubstituted β-enamino ester with HSiCl3
Liang, Yushi; et al, Tetrahedron Letters, 2023, 122,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  48 h, rt
Reference
Synthesis of the key intermediate of type 2 diabetes drug sitagliptin
Liu, Ying-shuai; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(5), 360-363

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Di-tert-butyl dicarbonate ;  48 h, 500 kPa
Reference
Synthesis of type 2 anti-diabetic drug sitagliptin phosphate
Lu, Cheng-lin; et al, Zhongguo Xinyao Zazhi, 2014, 23(13), 1574-1578

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Raw materials

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Preparation Products

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司